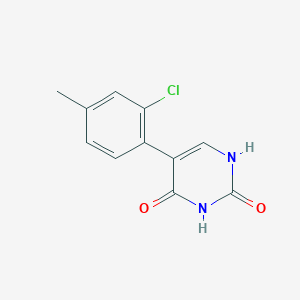
5-(3-Chloro-5-fluorophenyl)-2-hydroxypyrimidine, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Chloro-5-fluorophenyl)-2-hydroxypyrimidine, 95% (5-CFHP) is an organic compound belonging to the class of pyrimidines. It is a colorless, crystalline solid with a melting point of 115-117°C. 5-CFHP has a wide range of applications in scientific research and laboratory experiments due to its unique properties.
Applications De Recherche Scientifique
5-(3-Chloro-5-fluorophenyl)-2-hydroxypyrimidine, 95% has a wide range of applications in scientific research. It has been used as a starting material for the synthesis of a variety of organic compounds, including polymers, drugs, and dyes. 5-(3-Chloro-5-fluorophenyl)-2-hydroxypyrimidine, 95% has also been used in the synthesis of a number of biologically active compounds, such as antifungal agents, antiviral agents, and anticancer agents.
Mécanisme D'action
The mechanism of action of 5-(3-Chloro-5-fluorophenyl)-2-hydroxypyrimidine, 95% is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cytochrome P450, and to interact with certain proteins, such as aromatase. This may explain its potential applications in the treatment of certain diseases and disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Chloro-5-fluorophenyl)-2-hydroxypyrimidine, 95% are not well understood. However, it has been shown to have antioxidant and anti-inflammatory properties, and to inhibit the growth of certain types of cancer cells. It has also been shown to have an inhibitory effect on the activity of certain enzymes, such as cytochrome P450.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantages of using 5-(3-Chloro-5-fluorophenyl)-2-hydroxypyrimidine, 95% in laboratory experiments are its low cost and its high yields. Additionally, it is relatively easy to synthesize and can be stored for long periods of time. The main limitation of using 5-(3-Chloro-5-fluorophenyl)-2-hydroxypyrimidine, 95% in laboratory experiments is that its mechanism of action is not fully understood, which may limit its usefulness in certain applications.
Orientations Futures
The potential future directions for 5-(3-Chloro-5-fluorophenyl)-2-hydroxypyrimidine, 95% include further research into its mechanism of action, its potential applications in the treatment of certain diseases and disorders, and its potential uses in the synthesis of other organic compounds. Additionally, further research into its biochemical and physiological effects, as well as its potential toxicity, is needed. Finally, further research into its potential applications in the development of novel drugs, polymers, and dyes is needed.
Méthodes De Synthèse
5-(3-Chloro-5-fluorophenyl)-2-hydroxypyrimidine, 95% can be synthesized via a two-step reaction. The first step involves reacting 3-chloro-5-fluorophenol with an aqueous solution of ammonium acetate to form a diazonium salt. This diazonium salt is then reacted with 2-hydroxy-4-methylpyrimidine to form the desired product, 5-(3-Chloro-5-fluorophenyl)-2-hydroxypyrimidine, 95%. This method of synthesis is advantageous due to its high yields and low cost.
Propriétés
IUPAC Name |
5-(3-chloro-5-fluorophenyl)-1H-pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClFN2O/c11-8-1-6(2-9(12)3-8)7-4-13-10(15)14-5-7/h1-5H,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQWKABIQWIHFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Cl)C2=CNC(=O)N=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686832 |
Source


|
| Record name | 5-(3-Chloro-5-fluorophenyl)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chloro-5-fluorophenyl)-2-hydroxypyrimidine | |
CAS RN |
1111113-16-6 |
Source


|
| Record name | 5-(3-Chloro-5-fluorophenyl)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![5-[Benzo(b)thiophen-2-yl]-2-hydroxypyrimidine, 95%](/img/structure/B6385639.png)